molecular formula C12H11N3O2S B12916410 5-(5-Methoxy-3-methyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione CAS No. 166328-55-8

5-(5-Methoxy-3-methyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione

Cat. No.: B12916410
CAS No.: 166328-55-8
M. Wt: 261.30 g/mol
InChI Key: WGBIECVMALERNJ-UHFFFAOYSA-N
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Description

5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that combines an indole moiety with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxy-3-methylindole-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological research.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its structural features suggest it could be developed into drugs for treating various diseases, including infections and cancers.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione
  • 5-(3-Methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione
  • 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

Uniqueness

What sets 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione apart from similar compounds is the specific combination of functional groups and their positions on the indole and oxadiazole rings

Properties

CAS No.

166328-55-8

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

5-(5-methoxy-3-methyl-1H-indol-2-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C12H11N3O2S/c1-6-8-5-7(16-2)3-4-9(8)13-10(6)11-14-15-12(18)17-11/h3-5,13H,1-2H3,(H,15,18)

InChI Key

WGBIECVMALERNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C3=NNC(=S)O3

Origin of Product

United States

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